Perazine Dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves intricate chemical reactions. For example, the efficient synthesis of tetraoxacalix[2]perfluoroarene[2]triazines and their isomeric analogs was achieved through a one-pot macrocyclic condensation reaction, demonstrating the complexity and innovation in synthesizing such compounds (Yang et al., 2013). Another example includes the nucleophilic autocyclo-O-alkylation of N-(3-bromopropyl)amides under neutral conditions to synthesize 5,6-dihydro-4H-1,3-oxazine hydrobromides, illustrating a specific approach towards creating complex structures (Reddy & Prabhakaran, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to Perazine Dihydrochloride reveals significant insights. For instance, the first detailed structural characterization of a functionalized tri-s-triazine derivative, trichloro-tri-s-triazine, suggests potential for various applications including graphitic C3N4 phases, indicating the importance of molecular structure analysis in understanding and predicting compound behavior (Kroke et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving Perazine Dihydrochloride analogs can be complex. The synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides exemplifies the innovative methods used to create these compounds, showcasing their reactive versatility and the role of catalysts in facilitating these reactions (You et al., 2015).
Scientific Research Applications
Inhibition of Cytochrome P450 Isoenzyme 1A2 (CYP1A2)
Perazine at therapeutic concentrations effectively inhibits human CYP1A2 and caffeine metabolism. This suggests a potential impact on drug metabolism and carcinogenic compounds (Wójcikowski & Daniel, 2009).
Treatment of Schizophrenia
Perazine therapy is effective in targeting "positive" schizophrenic syndromes. The BPRS (Brief Psychiatric Rating Scale) is a reliable instrument for evaluating this change (Schied, Rein, Straube, Jung, & Breyer‐Pfaff, 1983).
Synergistic Effect with Hexobarbital
Perazine and hexobarbital together prolong anesthesia through central mechanisms and slowed down hexobarbital metabolism (Jend & Coper, 2004).
Microsomal Drug Metabolism Induction
Tricyclic drugs including perazine, chlorpromazine, and imipramine, are potent inducers of microsomal drug metabolism, differing from phenobarbital in induction pattern (Breyer, 2004).
Effectiveness in Schizophrenia Treatment
Some studies show that perazine does not significantly improve the mental state compared to active placebo in schizophrenia treatment, but it has a low side-effect risk (Leucht & Hartung, 2002; Leucht, Helfer, & Hartung, 2014).
Inhibition of Human CYP1A2 Activity
Perazine has a strong inhibitory effect on human CYP1A2, similar to known inhibitors like furafylline and fluvoxamine, but no effect on CYP3A4 (Wójcikowski, Pichard-Garcia, Maurel, & Daniel, 2002).
Metabolism and Potential Antiarrhythmic Properties
Various metabolic transformations of perazine, imipramine, and quinidine in the central nervous system show some metabolites with potential antiarrhythmic properties (Dreyfuss & Schreiber, 1970).
Urinary Metabolites in Psychiatric Patients
In psychiatric patients, urinary metabolites of perazine account for 15-30% of the dose, with N-oxides being the major component (Breyer, 1969).
Potential for Tardive Dystonia
Short-term treatment with perazin can cause tardive dystonia, as seen in a unique case (Lohmann, Ferbert, & Ebel, 1995).
Clinical Applications and Cost-Effectiveness
Perazine is a balanced antipsychotic with atypical features, broad applications in clinical practice, and lower treatment costs compared to typical and atypical neuroleptics (Kiejna, 2010).
Safety And Hazards
Future Directions
A novel aloe emodin–hydroxyethyl piperazine hybrid dihydrochloride (AE-NPC) has been synthesized, which improved the water solubility and antitumor activity of aloe emodin in vitro . This study provides new insights into the further development of anthraquinone compounds as potential chemotherapeutic agents for oral cancer treatment .
properties
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S.2ClH/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;;/h2-5,7-10H,6,11-16H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLQXJNHQBYBCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
84-97-9 (Parent) | |
Record name | Taxilan dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70967691 | |
Record name | 10-[3-(4-Methylpiperazin-1-yl)propyl]-10H-phenothiazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perazine Dihydrochloride | |
CAS RN |
5317-37-3 | |
Record name | Taxilan dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-[3-(4-Methylpiperazin-1-yl)propyl]-10H-phenothiazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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